5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS No.: 15795-58-1
Cat. No.: VC21073686
Molecular Formula: C13H12O5
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15795-58-1 |
---|---|
Molecular Formula | C13H12O5 |
Molecular Weight | 248.23 g/mol |
IUPAC Name | 5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Standard InChI | InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 |
Standard InChI Key | LCLVJNFWTMYFRL-UHFFFAOYSA-N |
SMILES | CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C |
Canonical SMILES | CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C |
Introduction
Chemical Identity and Properties
Basic Information
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is characterized by the following fundamental properties:
Property | Value |
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CAS Number | 15795-58-1 |
Molecular Formula | C13H12O5 |
Molecular Weight | 248.23 g/mol |
IUPAC Name | 5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Standard InChI | InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 |
Storage Condition | 2-8°C |
The compound belongs to a class of Meldrum's acid derivatives, specifically benzylidene Meldrum's acids, which are characterized by the presence of a 2,2-dimethyl-1,3-dioxane-4,6-dione core with a benzylidene substituent at the 5-position .
Structural Characteristics
The molecular structure of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione features several key components:
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A 2,2-dimethyl-1,3-dioxane-4,6-dione core (Meldrum's acid moiety)
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A benzylidene group attached at the 5-position
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A hydroxyl group at the meta position of the benzene ring
This compound's distinctive feature is the hydroxyl group at the meta position of the aromatic ring, which distinguishes it from positional isomers such as the 4-hydroxy analog. The 1,3-dioxane ring typically adopts a distorted boat conformation, as observed in related compounds .
Synthesis Methodologies
Knoevenagel Condensation
The primary synthetic route for 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves Knoevenagel condensation between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and 3-hydroxybenzaldehyde. This reaction typically proceeds under acidic or basic catalysis conditions .
The general synthetic procedure follows these steps:
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Combining Meldrum's acid and 3-hydroxybenzaldehyde in an appropriate solvent (typically ethanol)
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Adding a catalyst (piperidine, pyridine, or Brønsted acids such as p-toluenesulfonic acid)
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Heating the reaction mixture (often to reflux temperature)
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Isolating the product through crystallization or chromatography techniques
Alternative Synthesis Methods
Based on the synthesis of similar compounds, alternative methods may include:
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Green Chemistry Approaches: Using hexadecyltrimethylammonium bromide (HTMAB) as a surfactant catalyst in aqueous media, achieving high yields (85–92%) under neutral conditions .
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General Meldrum's Acid Derivative Synthesis: As described for related compounds, a reaction flask equipped with a stirring bar is charged with malonic acid derivative and acetic anhydride (5-8 M), cooled to 0°C. After adding concentrated H2SO4 (2-3 drops), acetone is added dropwise. The reaction is allowed to warm to room temperature, stirred for 6 hours, then refrigerated for 2 hours. The resulting solid is collected by filtration and rinsed with cold water and diethyl ether .
Chemical Reactivity and Reactions
Oxidation Reactions
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
The benzylidene moiety in this compound can be reduced to form saturated derivatives. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Reduction generally results in the formation of 5-(3-hydroxyphenyl)-2,2-dimethyl-1,3-dioxane derivatives.
Substitution Reactions
The hydroxyl group can participate in various substitution reactions to form:
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Ethers (through reaction with alkyl halides)
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Esters (through reaction with acyl chlorides or anhydrides)
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Carbamates (through reaction with isocyanates)
These substitution reactions typically require the presence of a base (for ethers) or acid catalyst (for esters).
Spectroscopic Properties
Though specific spectroscopic data for 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is limited in the available literature, comparison with structurally related compounds suggests the following spectroscopic characteristics:
IR Spectroscopy
Expected characteristic infrared absorptions include:
Functional Group | Wavenumber Range (cm⁻¹) |
---|---|
O-H stretching | 3300-3600 |
C=O stretching | 1730-1760 |
C=C stretching | 1600-1650 |
C-O stretching | 1000-1300 |
NMR Spectroscopy
Based on related benzylidene Meldrum's acid derivatives, the compound would likely exhibit the following NMR signals:
¹H NMR expected signals:
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Methyl protons of the dimethyl groups (δ 1.7-1.9 ppm)
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Aromatic protons (δ 6.8-7.5 ppm)
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Benzylidene proton (δ 8.0-8.4 ppm)
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Hydroxyl proton (δ 9.0-10.0 ppm, exchangeable with D₂O)
For more accurate spectroscopic assignments, computational methods such as DFT calculations at the B3LYP/6-31G** level could be used to predict chemical shifts.
Biological Activities
Antimicrobial Properties
Studies have indicated that compounds structurally related to 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit antimicrobial activity against various bacterial strains. The hydroxyl group at the meta position may contribute to this activity by enabling hydrogen bonding interactions with potential targets in bacterial cells.
Antioxidant Activity
The presence of the hydroxyl group in 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione contributes to its potential antioxidant properties. The compound's ability to donate hydrogen atoms from the hydroxyl group to neutralize free radicals is the likely mechanism for this activity.
Comparison with Related Compounds
Comparison with 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
The para-hydroxy isomer differs from our compound of interest in several key aspects:
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Hydrogen Bonding Patterns: The para-positioned hydroxyl group creates different intermolecular hydrogen bonding networks compared to the meta-positioned hydroxyl group. The para-isomer forms inversion dimers through O-H···O hydrogen bonds with a specific ring motif .
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Electronic Effects: The para position allows for more extended conjugation through resonance compared to the meta position, potentially affecting the compound's reactivity.
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Crystal Structure: The para-isomer has been confirmed to crystallize in the monoclinic space group P21/c with a distorted boat conformation of the 1,3-dioxane ring .
Comparison with 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
The unsubstituted benzylidene derivative differs from our compound in the absence of the hydroxyl group, which significantly affects:
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Hydrogen Bonding Capability: The unsubstituted analog cannot form hydrogen bonds as a donor, affecting its crystal packing and solubility properties .
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Reactivity: Without the hydroxyl group, the compound cannot undergo oxidation or substitution reactions at that position.
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Biological Activity: The absence of the hydroxyl group likely reduces its antioxidant activity and alters its interactions with biological targets .
Other Related Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C13H12O5 | 248.23 | Hydroxyl at meta position |
5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C13H12O5 | 248.23 | Hydroxyl at para position |
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | C13H12O4 | 232.23 | No hydroxyl group |
5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | C8H10O5 | 186.16 | Aliphatic (non-aromatic) derivative |
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | C12H12O4 | 220.22 | Phenyl instead of benzylidene group |
Stock Solution Preparation
For research applications, stock solutions of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be prepared according to the following table :
Desired Concentration | Volume Needed for 1 mg | Volume Needed for 5 mg | Volume Needed for 10 mg |
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1 mM | 4.0285 mL | 20.1426 mL | 40.2852 mL |
5 mM | 0.8057 mL | 4.0285 mL | 8.057 mL |
10 mM | 0.4029 mL | 2.0143 mL | 4.0285 mL |
Future Research Directions
Several promising areas for future research on 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione include:
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Detailed Crystal Structure Analysis: Determining the precise crystallographic parameters specific to this compound to understand its three-dimensional arrangement and intermolecular interactions.
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Comprehensive Spectroscopic Characterization: Performing detailed NMR, IR, and mass spectrometry studies to fully characterize its spectroscopic properties.
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Structure-Activity Relationship Studies: Systematic modification of the compound to determine which structural features are essential for various biological activities.
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Mechanistic Studies: Investigating the mechanism of action in biological systems, particularly for antimicrobial and antioxidant activities.
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Green Chemistry Applications: Developing more environmentally friendly synthesis methods and exploring the compound's potential as a catalyst or reagent in sustainable chemistry.
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